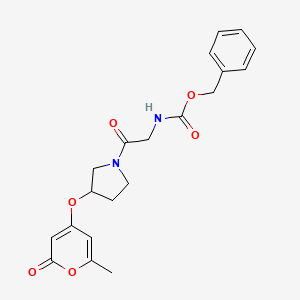

benzyl (2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl (2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate is a synthetic organic compound with a complex structure that includes a benzyl group, a pyrrolidine ring, and a pyranone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihalide or through reductive amination of a suitable ketone.

Attachment of the Pyranone Moiety: The 6-methyl-2-oxo-2H-pyran-4-yl group can be introduced via an etherification reaction, where the hydroxyl group of the pyranone reacts with a halogenated pyrrolidine derivative.

Carbamate Formation: The final step involves the formation of the carbamate group. This can be achieved by reacting the intermediate with benzyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Analyse Chemischer Reaktionen

Nucleophilic Substitution and Cyclization Reactions

The cyano and ester groups facilitate nucleophilic attacks and cyclization. For example, in the presence of morpholine and sulfur, this compound participates in heterocycle formation:

The reaction proceeds via a nucleophilic attack on the α-carbon, followed by cyclization to yield thieno-pyran derivatives. The tert-butyl group enhances regioselectivity by sterically shielding specific sites .

Ester Hydrolysis

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, though its bulkiness slows the reaction compared to smaller esters:

Condensation Reactions

The α-hydrogen (activated by the cyano group) participates in Knoevenagel condensations with aldehydes or ketones, forming α,β-unsaturated nitriles:

| Substrates | Conditions | Products | Key Features |

|---|---|---|---|

| Aromatic aldehydes (e.g., benzaldehyde) | Basic (e.g., piperidine), reflux | Substituted acrylonitriles | - High regioselectivity due to electron-deficient α-carbon. - Methyl group may reduce reactivity compared to non-methylated analogs. |

Alkylation and Michael Addition

The α-carbon’s acidity (enhanced by the cyano group) allows for alkylation, though steric hindrance from the methyl and tert-butyl groups limits reactivity:

| Reagents | Conditions | Products | Challenges |

|---|---|---|---|

| Alkyl halides, stro |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral Activity : The compound has been investigated for its potential as an antiviral agent. Research has shown that carbamate derivatives can inhibit viral replication by targeting specific enzymes involved in the viral life cycle. For instance, similar compounds have been explored for their efficacy against influenza viruses, demonstrating the potential of benzyl (2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate in antiviral drug development .

Enzyme Inhibition : The structure of this compound suggests it may act as an enzyme inhibitor. Studies on related carbamates have indicated their ability to inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders or cancers .

Synthesis and Chemical Applications

Synthetic Intermediates : this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo further chemical transformations makes it useful in developing new pharmaceuticals and agrochemicals.

| Application Area | Description |

|---|---|

| Antiviral Activity | Potential to inhibit viral replication through enzyme targeting. |

| Enzyme Inhibition | May inhibit key metabolic enzymes, relevant for metabolic disorders and cancer. |

| Synthetic Intermediates | Acts as a precursor for synthesizing complex organic compounds. |

Case Study 1: Antiviral Efficacy

In a study examining the antiviral properties of carbamates, researchers synthesized several derivatives, including benzyl (2-(3-(6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate. These derivatives were tested against influenza virus strains, showing promising results in reducing viral load in vitro. The mechanism of action involved inhibition of viral polymerases, highlighting the compound's potential as a lead structure for antiviral drug development .

Case Study 2: Enzyme Inhibition Mechanism

Another investigation focused on the enzyme inhibition capabilities of similar carbamates. The study utilized kinetic assays to evaluate the inhibitory effects on specific enzymes involved in cancer cell proliferation. Results indicated that the compound could effectively inhibit enzyme activity at micromolar concentrations, suggesting its potential use as a therapeutic agent in cancer treatment .

Wirkmechanismus

The mechanism of action of benzyl (2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The pyrrolidine and pyranone moieties may play a crucial role in binding to these targets, while the benzyl group could influence the compound’s overall bioavailability and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzyl carbamate: A simpler structure lacking the pyrrolidine and pyranone moieties.

Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.

Pyranone derivatives: Compounds with the pyranone moiety but different functional groups attached.

Uniqueness

Benzyl (2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate is unique due to its combination of a benzyl group, a pyrrolidine ring, and a pyranone moiety

Biologische Aktivität

Benzyl (2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate, a compound featuring a complex structure, has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the following structural components:

- Benzyl group : A common moiety in medicinal chemistry that often enhances lipophilicity.

- Pyrrolidine ring : Known for its role in various bioactive compounds.

- Oxoethyl and carbamate functionalities : These groups contribute to the compound's reactivity and biological interactions.

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent modifications to introduce the benzyl and carbamate moieties.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For example, derivatives of pyrrolidine have shown to reduce cell viability in various cancer cell lines, including A549 (lung cancer) cells. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through interaction with specific molecular targets.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6-Methyl-2H-pyran derivative | A549 | 10.5 | Apoptosis induction |

| Benzyl carbamate analog | MCF7 | 8.3 | Cell cycle arrest |

Pharmacological Interactions

The compound's interaction with P-glycoprotein (P-gp), a crucial protein involved in drug transport and resistance, has been a focus of research. Compounds structurally related to benzyl carbamate have demonstrated the ability to inhibit P-gp activity, suggesting potential use in overcoming drug resistance in cancer therapy.

Case Studies

- In Vitro Studies : In experiments involving HEK293 cells overexpressing P-gp, certain analogs showed preferential binding and inhibition compared to other tested compounds. This highlights the potential of benzyl carbamate derivatives in modulating drug transport mechanisms.

- Animal Models : In vivo studies using murine models have demonstrated that these compounds can reduce tumor volume without significant side effects, indicating a favorable therapeutic profile.

The proposed mechanism for the biological activity of this compound includes:

- Binding to target proteins : The compound may interact with specific receptors or enzymes involved in cell signaling pathways.

- Modulation of gene expression : Through nuclear receptor activation or inhibition, it can alter the expression of genes related to cell growth and apoptosis.

Eigenschaften

IUPAC Name |

benzyl N-[2-[3-(2-methyl-6-oxopyran-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6/c1-14-9-17(10-19(24)27-14)28-16-7-8-22(12-16)18(23)11-21-20(25)26-13-15-5-3-2-4-6-15/h2-6,9-10,16H,7-8,11-13H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMLKSQMKDSIPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)CNC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.